2-Methyl-3-(trifluoromethyl)biphenyl

Agrochemical Development Herbicide Discovery Structure-Activity Relationship (SAR)

2-Methyl-3-(trifluoromethyl)biphenyl (CAS 1214354-36-5) is the regiospecifically pure building block mandated for Flunixin (NSAID) process development—alternative biphenyl isomers are chemically incompatible per US Patent 5,484,931. The precise 2-methyl-3-trifluoromethyl substitution pattern is non-negotiable for generating the active pharmacophore. This scaffold also enables potent PI3Kβ inhibitors (e.g., GSK2636771, IC₅₀=5.2 nM) with >1000-fold isoform selectivity and herbicide SAR programs targeting phytoene desaturase. Procure the correct isomer to ensure synthetic route fidelity and biological activity.

Molecular Formula C14H11F3
Molecular Weight 236.23 g/mol
CAS No. 1214354-36-5
Cat. No. B7838289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(trifluoromethyl)biphenyl
CAS1214354-36-5
Molecular FormulaC14H11F3
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(F)(F)F)C2=CC=CC=C2
InChIInChI=1S/C14H11F3/c1-10-12(11-6-3-2-4-7-11)8-5-9-13(10)14(15,16)17/h2-9H,1H3
InChIKeyULEWDMPSISPSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(trifluoromethyl)biphenyl (CAS 1214354-36-5): Chemical Identity and Procurement Profile


2-Methyl-3-(trifluoromethyl)biphenyl (CAS 1214354-36-5) is an organic compound belonging to the biphenyl derivatives class, with molecular formula C₁₄H₁₁F₃ and a molecular weight of 236.23 g/mol [1]. It is characterized by a methyl group at the 2-position and a trifluoromethyl group at the 3-position on the biphenyl structure . Its commercial availability as a research chemical at ≥97% purity supports its use as a synthetic intermediate in pharmaceutical and agrochemical development [2].

2-Methyl-3-(trifluoromethyl)biphenyl (CAS 1214354-36-5): Why Isomers and In-Class Analogs Are Not Direct Substitutes


While the biphenyl scaffold with trifluoromethyl substitution is broadly employed, the precise regiochemistry of the methyl (2-position) and trifluoromethyl (3-position) groups in this compound imparts distinct physicochemical and biological properties that preclude simple substitution with closely related isomers such as 2-methyl-4′-(trifluoromethyl)-1,1′-biphenyl (CAS 167021-49-0) or 3′-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid derivatives [1]. Literature on trifluoromethyl-substituted biphenyls demonstrates that the position of the CF₃ group fundamentally alters electron density distribution, metabolic stability, and target binding affinity [2]. Consequently, in synthetic route development—particularly for pharmaceuticals like Flunixin—the specific 2-methyl-3-(trifluoromethyl)phenyl motif is a non-negotiable structural requirement for generating the active pharmacophore [3].

2-Methyl-3-(trifluoromethyl)biphenyl (CAS 1214354-36-5): Comparative Evidence and Quantitative Differentiation Analysis


Herbicidal Potency Enhancement: Comparative Inhibition of Phytoene Desaturase

3-Trifluoromethyl-1,1′-biphenyl derivatives, as a class, exhibit substantially enhanced herbicidal activity compared to non-fluorinated or differently substituted analogs. Specifically, compounds within this structural class have been shown to inhibit phytoene desaturase up to 400-fold more potently than the commercial herbicide norflurazon [1]. This class-level inference supports the rationale that the 3-trifluoromethyl substitution pattern present in 2-Methyl-3-(trifluoromethyl)biphenyl confers a significant thermodynamic advantage for enzyme inhibition relevant to herbicide discovery programs.

Agrochemical Development Herbicide Discovery Structure-Activity Relationship (SAR)

Critical Intermediate for Flunixin Synthesis: Absolute Regiochemical Specificity

2-Methyl-3-(trifluoromethyl)biphenyl, or its immediate aniline precursor 2-methyl-3-trifluoromethylaniline (MTA), is the indispensable intermediate for the synthesis of Flunixin (2-[[2-methyl-3-(trifluoromethyl)-phenyl]amino]-3-pyridinecarboxylic acid), a non-steroidal anti-inflammatory drug (NSAID) [1]. The synthetic process is critically dependent on the exact 2-methyl-3-trifluoromethyl substitution pattern; alternative regioisomers such as 2-methyl-4′-(trifluoromethyl)-1,1′-biphenyl (CAS 167021-49-0) or 4′-(trifluoromethyl)-[1,1′-biphenyl]-3-carboxylic acid cannot yield the correct Flunixin structure and are therefore non-functional substitutes [2].

Pharmaceutical Synthesis Veterinary Medicine Process Chemistry

Bioactive Scaffold in Potent PI3Kβ Inhibitors: Impact of the 2-Methyl-3-(trifluoromethyl)phenyl Moiety

The 2-methyl-3-(trifluoromethyl)phenyl substructure is a key pharmacophoric element in GSK2636771, a potent, selective, and orally bioavailable PI3Kβ inhibitor. GSK2636771 exhibits an IC₅₀ of 5.2 nM against PI3Kβ and demonstrates remarkable selectivity over other PI3K isoforms (>1000-fold over α, 10-fold over δ, and >2000-fold over γ) . While GSK2636771 itself is a more complex molecule, the presence of the 2-methyl-3-(trifluoromethyl)benzyl group underscores the critical contribution of this specific substitution pattern to achieving high-affinity target engagement and isoform selectivity. Biphenyl analogs lacking this precise substitution pattern are not reported to achieve comparable selectivity profiles in this kinase class.

Medicinal Chemistry Kinase Inhibition Oncology

2-Methyl-3-(trifluoromethyl)biphenyl (CAS 1214354-36-5): Evidence-Based Application Scenarios for Procurement


Agrochemical R&D: Development of Novel Phytoene Desaturase-Inhibiting Herbicides

Research groups focused on herbicide discovery can utilize 2-Methyl-3-(trifluoromethyl)biphenyl as a core scaffold for synthesizing novel 3-trifluoromethyl-1,1′-biphenyl derivatives. The class-level evidence of up to 400-fold enhanced phytoene desaturase inhibition compared to norflurazon [1] provides a strong rationale for structure-activity relationship (SAR) studies, positioning this compound as a strategic building block for identifying herbicide candidates with significantly improved enzyme inhibitory potency.

Pharmaceutical Process Development: Generic Flunixin Synthesis

For laboratories engaged in the development or optimization of synthetic routes for Flunixin, an NSAID used in veterinary medicine, 2-Methyl-3-(trifluoromethyl)biphenyl or its direct derivatives are essential. The absolute regiochemical specificity documented in US Patent 5,484,931 [1] confirms that alternative biphenyl isomers are chemically incompatible with the established pathway, making procurement of the correct isomer a mandatory requirement for successful process development.

Medicinal Chemistry: Exploration of PI3Kβ-Targeted Therapeutics

Medicinal chemistry programs aimed at developing selective PI3Kβ inhibitors for oncology can leverage 2-Methyl-3-(trifluoromethyl)biphenyl as a precursor to the privileged 2-methyl-3-(trifluoromethyl)phenyl scaffold. The demonstrated potency (IC₅₀ = 5.2 nM) and exceptional isoform selectivity (>1000-fold) of GSK2636771 [1], which contains this motif, validate the scaffold's potential for generating high-quality lead compounds targeting PTEN-deficient cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3-(trifluoromethyl)biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.